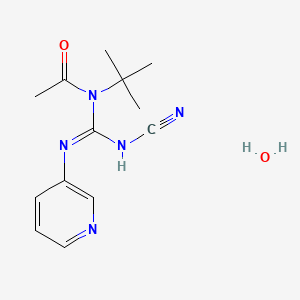

Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate is a chemical compound with the molecular formula C13H19N5O2. It is known for its unique structure, which includes a pyridyl group and a cyano group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate typically involves the reaction of tert-butylamine with a pyridyl-containing nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridyl-containing carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds similar to Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)- demonstrate antifungal properties. For instance, derivatives of pyridine have been synthesized and evaluated for their efficacy against various fungal strains, showing promising results against Candida albicans and other pathogens. The mechanism of action often involves the inhibition of fungal cell wall synthesis or disruption of cellular integrity .

Antitumor Properties

Studies have highlighted the antitumor potential of pyridine-based compounds. A notable investigation involved the synthesis of heterocyclic compounds derived from cyanoacetamides, which showed significant cytotoxic effects against cancer cell lines. The structural modifications in these compounds can enhance their selectivity and potency against tumor cells .

Vascular Health

Compounds containing pyridine moieties have been explored for their vasodilatory effects. Research suggests that such compounds can modulate vascular tone by acting on nitric oxide pathways or other signaling mechanisms, potentially leading to therapeutic applications in cardiovascular diseases .

Synthesis of Novel Derivatives

The versatility of Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)- as a precursor for synthesizing novel derivatives is noteworthy. Various synthetic routes have been developed to modify its structure, leading to new compounds with enhanced biological activities. This adaptability makes it a valuable scaffold in drug design .

Case Study 1: Antifungal Evaluation

A study conducted on novel pyridine derivatives synthesized from acetamides demonstrated superior antifungal activity compared to traditional antifungals like fluconazole. The most active compounds exhibited minimum inhibitory concentrations (MICs) below 25 µg/mL against resistant strains of Candida species .

Case Study 2: Antitumor Activity Assessment

In a series of experiments assessing the cytotoxicity of newly synthesized heterocyclic compounds based on acetamide structures, several candidates showed promising results against various cancer cell lines. These findings suggest that modifications to the acetamide framework can lead to enhanced antitumor efficacy .

Case Study 3: Vasodilation Mechanism Investigation

Research into the vasodilatory effects of pyridine-containing compounds revealed that certain derivatives could significantly lower blood pressure in animal models. This effect was attributed to the activation of endothelial nitric oxide synthase (eNOS), highlighting the therapeutic potential for treating hypertension .

Mechanism of Action

The mechanism of action of Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Acetamide, N-tert-butyl-N-(1-cyano-2-(2-pyridyl)amidino)-, hydrate

- Acetamide, N-tert-butyl-N-(1-cyano-2-(4-pyridyl)amidino)-, hydrate

Uniqueness

What sets Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate apart from similar compounds is its specific pyridyl group positioning, which can influence its reactivity and interactions with other molecules. This unique structure makes it particularly valuable in certain chemical and biological applications .

Biological Activity

Acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)-, hydrate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes an acetamide group, a tert-butyl moiety, and a pyridine ring substituted with a cyano group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antitumor Activity

Recent studies have indicated that acetamide derivatives exhibit notable antitumor properties. For instance, compounds similar to acetamide, N-tert-butyl-N-(1-cyano-2-(3-pyridyl)amidino)- were evaluated for their cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from such studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | A549 (Lung Cancer) | 6.26 | |

| 2 | HCC827 (Lung Cancer) | 6.48 | |

| 3 | MCF-7 (Breast Cancer) | 3.89 |

These results suggest that the compound exhibits significant cytotoxicity against specific cancer cell lines, indicating its potential as an antitumor agent.

Antimicrobial Activity

In addition to antitumor properties, acetamide derivatives have shown antimicrobial activity. The following table presents data on antimicrobial efficacy against various pathogens:

These findings highlight the compound's potential as an antimicrobial agent, particularly against fungal infections.

The biological activity of acetamide derivatives is often attributed to their ability to interact with specific biological targets. For example, some studies have suggested that these compounds bind to DNA or interfere with cellular proliferation pathways. Molecular docking studies have provided insights into these interactions, indicating that acetamide derivatives may bind within the minor groove of DNA, thus influencing gene expression and cellular processes.

Case Studies

- Antitumor Evaluation : In a study involving pyridopyrazolo derivatives similar to acetamide compounds, researchers found that certain derivatives exhibited significant antitumor activity in both 2D and 3D cell culture models. The compounds demonstrated higher efficacy in 2D cultures compared to 3D models, suggesting that structural modifications could enhance their therapeutic potential .

- Antimicrobial Studies : A series of experiments evaluated the antifungal activity of various acetamide derivatives against clinically relevant strains. The results indicated that several compounds showed greater efficacy than standard treatments like fluconazole, particularly against Candida species .

Properties

CAS No. |

73681-13-7 |

|---|---|

Molecular Formula |

C13H19N5O2 |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N-tert-butyl-N-(N-cyano-N'-pyridin-3-ylcarbamimidoyl)acetamide;hydrate |

InChI |

InChI=1S/C13H17N5O.H2O/c1-10(19)18(13(2,3)4)12(16-9-14)17-11-6-5-7-15-8-11;/h5-8H,1-4H3,(H,16,17);1H2 |

InChI Key |

SCQHZIIYUMJRRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=NC1=CN=CC=C1)NC#N)C(C)(C)C.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.